molecular formula C15H20N2O3S B2741881 (1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108472-03-1

(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No. B2741881
CAS RN: 2108472-03-1
M. Wt: 308.4
InChI Key: YABPCALGGKAQGT-UHFFFAOYSA-N
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Description

(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane, also known as CP-810, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with the azabicyclo[3.2.1]octane skeleton have been synthesized and analyzed for their structural properties. Studies like those by Li-min Yang et al. (2008) on similar compounds highlight the structural analysis and conformational studies that are crucial for understanding the chemical and physical properties of such molecules (Yang et al., 2008).

Catalytic and Synthetic Applications

Research has focused on the synthesis of azabicyclo[3.2.1]octane derivatives and their potential applications in catalysis and as intermediates for further chemical synthesis. For example, the work by R. Singh et al. (2007) on efficient synthesis methods for azatropane derivatives highlights the utility of these structures in creating compounds with affinity for D2 and 5-HT2A receptors, indicating their potential in medicinal chemistry (Singh et al., 2007).

Novel Design and Chemical Reactions

The innovative design of the azabicyclo[3.2.1]octane framework, as explored by B. Shainyan et al. (2014), showcases the compound's role in the development of new chemical reactions, such as oxidative sulfonamidation, further expanding its application in synthetic chemistry (Shainyan et al., 2014).

Photocycloaddition and Cycloaddition Reactions

Studies on photocycloaddition reactions involving unsaturated isoquinuclidines and cycloaddition reactions of donor-acceptor cyclopropanes have led to the synthesis of imine functionalized cyclopentanes and pyrrolidine derivatives. Such reactions demonstrate the versatility of azabicyclo[3.2.1]octane derivatives in organic synthesis, indicating potential applications in the creation of novel compounds with specific functional properties (Choi & White, 2004; Verma & Banerjee, 2017).

properties

IUPAC Name

8-cyclopropylsulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-21(19,15-5-6-15)17-11-3-4-12(17)9-14(8-11)20-13-2-1-7-16-10-13/h1-2,7,10-12,14-15H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABPCALGGKAQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

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